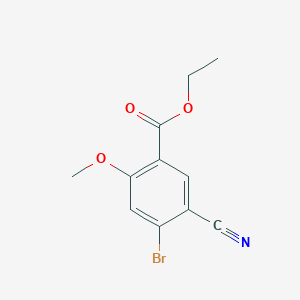

Ethyl 4-bromo-5-cyano-2-methoxybenzoate

Description

Properties

IUPAC Name |

ethyl 4-bromo-5-cyano-2-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO3/c1-3-16-11(14)8-4-7(6-13)9(12)5-10(8)15-2/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPUIGDJMAAPVRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C(=C1)C#N)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Synthesis of 4-bromo-2-methoxybenzoic acid methyl ester

This initial step involves the methylation of 4-bromo-2-methoxybenzoic acid, typically achieved through esterification under acidic conditions:

Step 2: Bromination at the aromatic ring

Selective bromination at the para-position relative to the methoxy group is achieved using bromine or N-bromosuccinimide (NBS):

- Reagents: NBS, a radical initiator (e.g., AIBN), and a suitable solvent like carbon tetrachloride.

- Conditions: The reaction is carried out under reflux with controlled temperature to prevent polybromination.

- Outcome: Formation of ethyl 4-bromo-2-methoxybenzoate.

Step 3: Conversion to nitrile derivative

The key step involves introducing the nitrile group at the 5-position, which can be achieved via nucleophilic substitution or Sandmeyer-type reactions:

Method A: Cyanation via Copper-Catalyzed Nucleophilic Substitution

- Reagents: Copper(I) cyanide (CuCN), the brominated ester, and a polar aprotic solvent such as dimethylformamide (DMF).

- Conditions: Heating at 140°C under nitrogen atmosphere facilitates substitution of the bromine with the nitrile group.

- Reaction Equation:

$$

\text{Ethyl 4-bromo-2-methoxybenzoate} + \text{CuCN} \rightarrow \text{Ethyl 4-cyano-2-methoxybenzoate}

$$Method B: Nitrile Formation via Sandmeyer Reaction

Step 4: Final Esterification and Purification

The nitrile derivative is purified via column chromatography, and the ester group is confirmed by spectral analysis.

Alternative Route: Synthesis via Aromatic Nitration and Substitution

This route involves nitration, halogenation, and subsequent cyanation:

- Nitration: Electrophilic substitution with nitric acid to introduce the nitrile group directly onto the aromatic ring.

- Bromination: Using NBS or bromine to install the bromine atom.

- Methoxylation: Methylation of phenolic intermediates using methyl iodide or dimethyl sulfate.

Data Table Summarizing Key Preparation Parameters

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Esterification | Methanol, H2SO4 | Reflux, 4-6 hrs | ~85% | Recrystallization for purity |

| Bromination | NBS, AIBN | Reflux, 2-4 hrs | ~80% | Controlled temperature to prevent polybromination |

| Nitrile Formation | CuCN, DMF | 140°C, 12-18 hrs | ~75% | Under nitrogen atmosphere |

| Purification | Column chromatography | - | - | Confirmed by NMR, IR, MS |

Research Findings and Notes

- Reaction Optimization: Studies indicate that temperature control during bromination and nitrile substitution significantly affects yield and selectivity. Bromination is best performed at 0–5°C to prevent over-bromination.

- Spectroscopic Confirmation: The nitrile group's presence is confirmed by IR absorption around 2220–2260 cm$$^{-1}$$, and the ester by characteristic peaks at 1735 cm$$^{-1}$$.

- Safety Precautions: Cyanide reagents require strict safety protocols due to their toxicity, and reactions should be performed in well-ventilated fume hoods with appropriate PPE.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-bromo-5-cyano-2-methoxybenzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The cyano group can be reduced to an amine using hydrogenation or other reducing agents.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., dimethylformamide, DMF).

Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas (H2) or lithium aluminum hydride (LiAlH4).

Hydrolysis: Aqueous solutions of hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products:

Nucleophilic Substitution: Products depend on the nucleophile used, such as 4-amino-5-cyano-2-methoxybenzoate.

Reduction: Ethyl 4-amino-5-cyano-2-methoxybenzoate.

Hydrolysis: 4-bromo-5-cyano-2-methoxybenzoic acid.

Scientific Research Applications

Ethyl 4-bromo-5-cyano-2-methoxybenzoate has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as a building block in the synthesis of bioactive compounds.

Medicine: Explored for its role in the development of new drugs, particularly those targeting cancer and inflammatory diseases.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 4-bromo-5-cyano-2-methoxybenzoate depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The cyano and bromine groups can participate in various binding interactions, while the ester group can undergo hydrolysis to release the active carboxylic acid form.

Comparison with Similar Compounds

Table 1: Substituent Comparison of this compound and Analogs

| Compound Name | Substituents (Position) | Key Functional Groups | Molecular Weight (Hypothetical)* |

|---|---|---|---|

| This compound | Br (4), CN (5), OMe (2) | Bromine, Cyano, Methoxy | ~284.1 g/mol |

| Ethyl 5-chloro-2-fluoro-4-methoxybenzoate | Cl (5), F (2), OMe (4) | Chlorine, Fluorine, Methoxy | ~232.6 g/mol |

| Methyl 2-bromo-4-fluoro-5-methylbenzoate | Br (2), F (4), Me (5) | Bromine, Fluorine, Methyl | ~261.5 g/mol |

| Methyl 2-(bromomethyl)-6-cyanobenzoate | BrCH2 (2), CN (6) | Bromomethyl, Cyano | ~268.0 g/mol |

| Ethyl 2-amino-5-cyano-6-fluorobenzoate | NH2 (2), CN (5), F (6) | Amino, Cyano, Fluorine | ~238.2 g/mol |

*Molecular weights calculated based on atomic composition.

Key Observations:

Substituent Effects on Reactivity: The bromine and cyano groups in this compound enhance electrophilic substitution resistance but facilitate nucleophilic aromatic substitution (e.g., Br → Suzuki coupling). This contrasts with analogs like Ethyl 5-chloro-2-fluoro-4-methoxybenzoate, where chlorine and fluorine introduce different electronic effects (Cl: moderate deactivation; F: strong deactivation) . The methoxy group at the 2-position in the target compound provides steric hindrance and ortho-directing effects, unlike the para-methoxy group in Ethyl 5-chloro-2-fluoro-4-methoxybenzoate.

Polarity and Solubility: The cyano group increases polarity compared to methyl or halogen substituents (e.g., Methyl 2-bromo-4-fluoro-5-methylbenzoate). This may improve solubility in polar aprotic solvents (e.g., DMF, DMSO).

Synthetic Utility: Bromine and cyano groups make this compound a versatile intermediate for cross-coupling reactions (e.g., cyano reduction to amines, bromine substitution). In contrast, amino-substituted analogs (e.g., Ethyl 2-amino-5-cyano-6-fluorobenzoate) are more suited for condensation or diazotization reactions .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 4-bromo-5-cyano-2-methoxybenzoate, and how can intermediates be characterized?

- Methodology : A common approach involves sequential bromination and cyanation of a methoxybenzoate precursor. For example, bromination of ethyl 2-methoxy-4-methylbenzoate using N-bromosuccinimide (NBS) yields ethyl 4-bromomethyl-2-methoxybenzoate, followed by cyanation with NaCN to introduce the nitrile group .

- Characterization : Key intermediates are confirmed via (e.g., disappearance of methyl protons at δ 2.3 ppm post-bromination) and mass spectrometry (e.g., molecular ion peaks matching expected masses). X-ray crystallography (using SHELX programs) can resolve ambiguities in regioisomer formation .

Q. How can researchers ensure the stability of this compound during storage and reactions?

- Methodology : Store the compound in airtight containers under inert gas (N or Ar) at -20°C to prevent hydrolysis of the nitrile or ester groups. Monitor stability via periodic or HPLC to detect degradation (e.g., ester hydrolysis to carboxylic acid) .

Q. What spectroscopic techniques are most effective for structural elucidation of this compound?

- Methodology :

- NMR : distinguishes the cyano group (δ ~115 ppm) and bromine-substituted aromatic carbons (δ ~125-130 ppm).

- IR : Confirm nitrile presence via a sharp peak at ~2200 cm.

- X-ray Diffraction : For unambiguous confirmation of regiochemistry, single-crystal X-ray analysis (refined via SHELXL) is recommended .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate competing side reactions during cyanation?

- Methodology : Use polar aprotic solvents (e.g., DMF) and controlled temperatures (60–80°C) to favor nucleophilic substitution over elimination. Monitor reaction progress via TLC or in situ FTIR to detect intermediate imine formation. Adjust stoichiometry of NaCN (1.2–1.5 equiv.) to minimize unreacted bromide residues .

Q. What strategies resolve contradictions in spectral data for derivatives of this compound?

- Methodology : Contradictions in splitting patterns (e.g., unexpected coupling) may arise from steric hindrance or electronic effects of substituents. Use 2D NMR (COSY, NOESY) to confirm proximity of aromatic protons. For ambiguous cases, computational chemistry (DFT calculations of chemical shifts) can validate experimental data .

Q. How can researchers design derivatives of this compound for targeted biological activity?

- Methodology :

- Functional Group Manipulation : Replace the methoxy group with hydroxyl (via demethylation) to enhance hydrogen-bonding potential for enzyme inhibition.

- SAR Studies : Synthesize analogs with varying halogen substitutions (e.g., Cl instead of Br) and evaluate binding affinity via in vitro assays (e.g., fluorescence polarization for protein interactions) .

Q. What crystallographic challenges arise in resolving the structure of this compound, and how are they addressed?

- Methodology : Poor crystal quality due to flexible ester groups can be mitigated by slow evaporation from ethyl acetate/hexane. Use high-resolution synchrotron radiation for weakly diffracting crystals. Refinement in SHELXL with anisotropic displacement parameters improves accuracy of heavy atom (Br) positions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.